N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide
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Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO4S3 and its molecular weight is 449.48. The purity is usually 95%.
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Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-2-(trifluoromethoxy)benzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound features a complex structure that includes thiophene rings and a trifluoromethoxy group, which may contribute to its pharmacological properties. This article aims to summarize the biological activity of this compound based on available research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C₁₃H₁₄F₃N₂O₃S₂, with a molecular weight of approximately 310.4 g/mol. The structure incorporates multiple functional groups that are known to influence biological activity:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₄F₃N₂O₃S₂ |
Molecular Weight | 310.4 g/mol |
CAS Number | 1251577-29-3 |
Synthesis
The synthesis of this compound typically involves the reaction of thiophene derivatives with sulfonamide precursors under specific conditions. The details of the synthesis can vary based on the desired purity and yield but often include steps such as:
- Formation of Thiophene Derivatives : Using appropriate starting materials like thiophenes and electrophiles.
- Coupling Reaction : Employing coupling agents to facilitate the formation of the sulfonamide linkage.
- Purification : Techniques such as recrystallization or chromatography to isolate the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene-based compounds, including sulfonamides. For instance, compounds similar in structure have shown significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric).
- IC50 Values : Compounds exhibited IC50 values ranging from 5.1 to 22.08 µM, indicating promising activity against cancer cells compared to standard chemotherapeutics .
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound's structural features may enhance its ability to inhibit bacterial growth:
- Mechanism of Action : Sulfonamides typically inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA).
- Activity Spectrum : Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria, with MIC values reported in the low µg/mL range .
Neuroprotective Properties
Some derivatives of thiophene compounds have demonstrated neuroprotective effects in models of ischemia/reperfusion injury. These effects are attributed to their ability to scavenge reactive oxygen species (ROS) and modulate ion channel activity:
Case Studies
-
Study on Anticancer Activity :
- Researchers evaluated several thiophene derivatives for their ability to inhibit tumor growth in vitro.
- Results indicated that certain derivatives had a higher potency than traditional chemotherapeutics like doxorubicin.
-
Antimicrobial Efficacy Assessment :
- A series of tests were conducted against common pathogens, demonstrating that specific modifications in the thiophene structure could enhance antibacterial potency.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S3/c18-17(19,20)25-13-4-1-2-5-14(13)28(23,24)21-11-16(22,12-7-9-26-10-12)15-6-3-8-27-15/h1-10,21-22H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWUKBUKZKLXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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